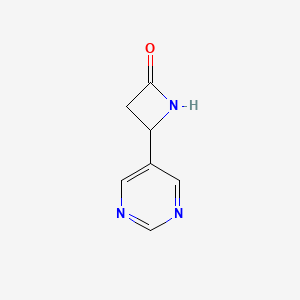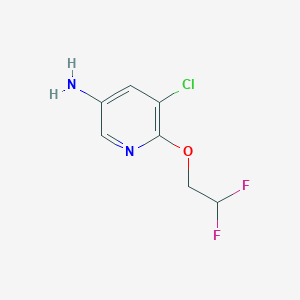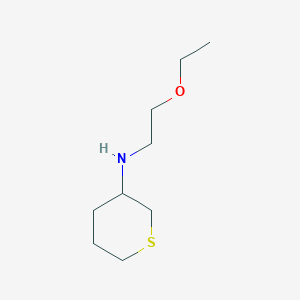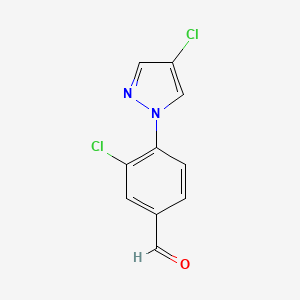
4-(Pyrimidin-5-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrimidin-5-yl)azetidin-2-one is a heterocyclic compound that features both a pyrimidine ring and an azetidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrimidine derivatives with azetidinone precursors under specific conditions. For instance, the condensation of aromatic amines with N-phenylacetamide followed by cyclization using chloroacetyl chloride can yield the desired azetidinone .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrimidin-5-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chloroacetyl chloride in the presence of a base
Major Products Formed
The major products formed from these reactions include various substituted azetidinones and pyrimidine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
4-(Pyrimidin-5-yl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(Pyrimidin-5-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Spiro-azetidin-2-one: Another azetidinone derivative with a spirocyclic structure.
Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure.
Indol derivatives: Compounds with a fused ring system that includes an indole moiety
Uniqueness
4-(Pyrimidin-5-yl)azetidin-2-one is unique due to its combination of a pyrimidine ring and an azetidinone ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
4-pyrimidin-5-ylazetidin-2-one |
InChI |
InChI=1S/C7H7N3O/c11-7-1-6(10-7)5-2-8-4-9-3-5/h2-4,6H,1H2,(H,10,11) |
Clave InChI |
XMYWLPQBAXIQGB-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)



![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)




